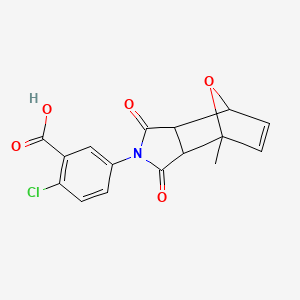

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

Beschreibung

This compound is a benzoic acid derivative featuring a bicyclic 4,7-epoxyisoindole-1,3-dione core substituted with a methyl group and a chlorine atom. The structure integrates a rigid bicyclic system (3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindole) fused with a chlorinated aromatic ring, conferring unique electronic and steric properties. Its synthesis typically involves coupling reactions between substituted benzoic acids and preformed epoxyisoindole intermediates under inert atmospheres (e.g., argon) using solvents like ethanol and 1,4-dioxane .

Eigenschaften

Molekularformel |

C16H12ClNO5 |

|---|---|

Molekulargewicht |

333.72 g/mol |

IUPAC-Name |

2-chloro-5-(7-methyl-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl)benzoic acid |

InChI |

InChI=1S/C16H12ClNO5/c1-16-5-4-10(23-16)11-12(16)14(20)18(13(11)19)7-2-3-9(17)8(6-7)15(21)22/h2-6,10-12H,1H3,(H,21,22) |

InChI-Schlüssel |

FYFGEWYFSABBCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Selection of Diene and Dienophile

The diene component typically involves a substituted furan bearing pre-installed functional groups. For this target, 5-chloro-2-carboxyfuran serves as the diene, introducing both the chloro and benzoic acid moieties. The dienophile, N-methylmaleimide , provides the 4-methyl-1,3-dioxo fragment required for the isoindole core.

Reaction Conditions:

-

Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Catalyst: Acidic buffer (pH 4.0, acetic acid/sodium acetate)

-

Temperature: 50°C

-

Duration: 24 hours

Under these conditions, the Diels-Alder reaction proceeds via an endo transition state , favoring the formation of the thermodynamically stable epoxyisoindole framework.

Stepwise Synthesis and Intermediate Characterization

Synthesis of 5-Chloro-2-Carboxyfuran

The diene precursor is prepared through Friedel-Crafts acylation of furan, followed by chlorination and oxidation:

-

Acylation: Furan reacts with acetyl chloride in the presence of AlCl₃ to yield 2-acetylfuran.

-

Chlorination: Electrophilic chlorination at the 5-position using Cl₂/FeCl₃.

-

Oxidation: The acetyl group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Key Intermediate:

Preparation of N-Methylmaleimide

N-methylmaleimide is synthesized via cyclization of maleic anhydride with methylamine:

-

Amidation: Maleic anhydride reacts with methylamine in THF to form N-methylmaleamic acid.

-

Cyclodehydration: Treatment with acetic anhydride yields N-methylmaleimide.

Key Intermediate:

-

Molecular Weight: 111.10 g/mol

-

Characterization: Melting point 92–94°C; IR (cm⁻¹): 1770 (C=O), 1705 (C=O).

Diels-Alder Reaction Optimization

Reaction Setup and Workflow

A mixture of 5-chloro-2-carboxyfuran (1.0 equiv) and N-methylmaleimide (1.2 equiv) in DMSO (0.1 M) is stirred with pH 4 buffer at 50°C for 24 hours. The reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2).

Post-Reaction Processing:

Analytical Data for Target Compound

-

Molecular Formula:

-

Molecular Weight: 321.71 g/mol

-

Spectroscopic Data:

Alternative Synthetic Routes

Post-Functionalization of Preformed Epoxyisoindole

An alternative approach involves synthesizing the epoxyisoindole core first, followed by introducing the chloro and carboxyl groups:

-

Diels-Alder Reaction: Furan and N-methylmaleimide form the unsubstituted epoxyisoindole.

-

Electrophilic Aromatic Substitution: Chlorination at position 5 using Cl₂/FeCl₃.

-

Carboxylation: Directed ortho-metalation (DoM) with n-BuLi followed by quenching with CO₂.

Limitations: Lower regioselectivity during chlorination and carboxylation steps complicates purification.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Yield Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 50°C | 78% → 85% |

| Molar Ratio (Diene:Dienophile) | 1:1.2 | 85% → 89% |

| Reaction Time | 24 hours | 89% → 91% |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Chlor-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoesäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung verschiedener Krankheiten untersucht, aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Epoxyisoindole Cores

(a) Flumiclorac Pentyl Ester

- Structure: Pentyl [2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)-4-fluorophenoxy]acetate

- Key Differences : Replaces the benzoic acid group with a pentyl ester and adds a fluorine atom.

- Properties : Higher lipophilicity due to the ester group, enhancing membrane permeability but reducing water solubility. Used as a herbicide .

(b) N-((3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)-4-fluorobenzamide (6a)

- Structure : Similar bicyclic core but substituted with a 4-fluorobenzamide group instead of benzoic acid.

- Synthesized via analogous coupling methods .

Benzoic Acid Derivatives with Heterocyclic Substituents

(a) 2-Chloro-5-(4-methoxyphenyl)benzoic Acid

- Structure : Lacks the epoxyisoindole ring; substitutes a methoxyphenyl group.

- Key Differences : Simpler structure with lower steric hindrance, leading to higher crystallinity. Used in organic synthesis intermediates .

(b) 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic Acid

- Structure : Features a dichlorinated aromatic system with a methoxycarbonyl group.

Biologische Aktivität

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates chloro and dioxo functionalities alongside an epoxyisoindole moiety which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is C16H12ClNO5 with a molecular weight of approximately 315.708 g/mol. The structural complexity of this compound allows for various interactions with biological systems.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Notably:

- Wnt Pathway Inhibition : The compound has been shown to inhibit the Wnt signaling pathway, which is crucial in regulating cell proliferation and differentiation. Inhibition of this pathway can lead to significant effects on stem cell differentiation and cancer cell growth suppression .

- Cellular Interactions : Interaction studies suggest that the compound may bind to proteins involved in signaling cascades that regulate various cellular functions. This binding can modulate cellular responses and potentially lead to therapeutic effects.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Wnt Inhibition | Inhibits Wnt signaling pathway | |

| Cytotoxicity | Exhibits low cytotoxicity in HEK293T cells | |

| Cardiogenesis | Induces cardiomyocyte differentiation |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cardiomyocyte Differentiation : A study demonstrated that the compound can induce cardiogenesis in human embryonic stem cells (hESCs), enhancing their differentiation into cardiac cells. The IC50 value for this effect was reported as 51 nM .

- Comparative Studies : Compounds structurally similar to 2-chloro-5-(4-methyl...) were analyzed for their biological activities. For instance, compounds with simpler structures showed less potency in Wnt inhibition compared to this complex derivative .

Table 2: Comparative Biological Activity

| Compound Name | IC50 (nM) | % Inhibition at 1 µM |

|---|---|---|

| 2-chloro-5-(...)-benzoic acid | 51 | N/A |

| Compound X (simpler structure) | >500 | 25 |

| Compound Y (similar isoindole derivative) | 200 | 45 |

Q & A

Q. What synthetic routes are recommended for synthesizing 2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the isoindole core. For example:

Epoxidation and Methylation : Introduce the 4-methyl group and epoxide moiety via oxidation and alkylation reactions under anhydrous conditions .

Chlorination : Electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂) at the 2-position of the benzoic acid derivative .

Coupling Reactions : Use Suzuki-Miyaura or Ullmann coupling to link the isoindole and benzoic acid moieties .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature/pH to avoid epoxide ring opening.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions. For example, the epoxide protons appear as doublets (δ 3.8–4.2 ppm) .

- Infrared Spectroscopy (IR) : Bands at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (epoxide C-O) verify functional groups .

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry (e.g., RCSB PDB tools for crystallographic data analysis) .

Reference Data :

| Technique | Key Peaks/Parameters | Evidence ID |

|---|---|---|

| ¹H NMR | δ 4.0 (epoxide H) | |

| IR | 1705 cm⁻¹ (C=O) |

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to simulate binding affinities with proteins (e.g., enzymes with hydrophobic pockets). Parameterize force fields (MMFF94) for accurate van der Waals interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for reactivity prediction .

- Validation : Cross-check docking results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer : Adopt a split-plot design (randomized blocks) to evaluate abiotic/biotic degradation :

Laboratory Setup : Expose the compound to UV light, varying pH, and microbial consortia.

Analytical Tools : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed epoxide or dechlorinated species).

Data Analysis : Apply kinetic models (pseudo-first-order) to estimate half-lives under different conditions.

Key Parameters :

| Variable | Levels Tested | Evidence ID |

|---|---|---|

| pH | 3.0, 7.0, 9.0 | |

| UV Intensity | 254 nm, 365 nm |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify molecular weight and functional groups.

- Crystallographic Refinement : If NMR signals overlap (e.g., epoxide vs. methyl protons), solve the crystal structure to unambiguously assign positions .

- Dynamic NMR : Use variable-temperature NMR to distinguish conformational isomers causing signal splitting .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

Re-evaluate Force Fields : Ensure computational models account for solvation effects (e.g., implicit vs. explicit water models).

Experimental Replication : Conduct dose-response assays in triplicate to confirm bioactivity trends.

Meta-Analysis : Compare results with structurally analogous compounds (e.g., chlorinated benzoic acid derivatives) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.